molecular formula C9H13N3 B6203857 2-cyclobutyl-4-methylpyrimidin-5-amine CAS No. 1700348-61-3

2-cyclobutyl-4-methylpyrimidin-5-amine

Cat. No.: B6203857
CAS No.: 1700348-61-3
M. Wt: 163.22 g/mol
InChI Key: ADIYOVSJRNCWSM-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by a cyclobutyl group attached to the second position and a methyl group at the fourth position of the pyrimidine ring, with an amine group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-4-methylpyrimidin-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclobutyl and methyl groups. The amine group is then introduced through amination reactions. Specific reagents and catalysts, such as palladium catalysts in Suzuki cross-coupling reactions, are often used to facilitate these steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclobutyl-4-methylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Aminopyrimidine
  • 4-Methylpyrimidine
  • Cyclobutylamine

Comparison: Compared to these similar compounds, 2-cyclobutyl-4-methylpyrimidin-5-amine is unique due to the combination of its cyclobutyl and methyl groups on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1700348-61-3

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclobutyl-4-methylpyrimidin-5-amine

InChI

InChI=1S/C9H13N3/c1-6-8(10)5-11-9(12-6)7-3-2-4-7/h5,7H,2-4,10H2,1H3

InChI Key

ADIYOVSJRNCWSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1N)C2CCC2

Purity

95

Origin of Product

United States

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